Water Contact Angle: Hexadecyl Isocyanate Achieves Near-Plateau Hydrophobicity (C16 vs. Shorter Chains)
In a direct head-to-head comparison of vapor-phase SAMs on TiO2, hexadecyl isocyanate (n=15, C16) achieves an advancing water contact angle (θA) of 111° and receding angle (θR) of 74°, which is nearly identical to the maximum values reached by longer-chain analogs [1]. This indicates that C16 represents the critical chain length for achieving plateau hydrophobicity; shorter chains (e.g., C8) yield significantly lower contact angles (θA ~100°, θR ~45°) and insufficient surface coverage [2].
| Evidence Dimension | Advancing (θA) and Receding (θR) Water Contact Angle |
|---|---|
| Target Compound Data | Hexadecyl isocyanate (C16): θA = 111°, θR = 74° |
| Comparator Or Baseline | Octyl isocyanate (C8): θA ≈ 100°, θR ≈ 45° (estimated from figure); Octadecyl isocyanate (C18): θA ≈ 112°, θR ≈ 74° |
| Quantified Difference | C16 vs C8: ΔθA ≈ +11°, ΔθR ≈ +29°; C16 vs C18: ΔθA ≈ 0° |
| Conditions | Vapor-phase deposition on TiO2 at 150°C for 6h; measured via dynamic water contact angle goniometry |
Why This Matters
Procurement of C16 offers the optimal balance of hydrophobicity and molecular economy; longer chains provide negligible hydrophobicity gain while increasing cost and potential for steric hindrance.
- [1] Hozumi, A., Kim, B., & McCarthy, T. J. (2009). Vapor-Phase Formation of Alkyl Isocyanate-Derived Self-Assembled Monolayers on Titanium Dioxide. Langmuir, 25(5), 2875–2880. https://doi.org/10.1021/la803564c View Source
- [2] Hozumi, A., Kim, B., & McCarthy, T. J. (2009). Vapor-Phase Formation of Alkyl Isocyanate-Derived Self-Assembled Monolayers on Titanium Dioxide. Langmuir, 25(5), 2875–2880. (Figure 2) View Source
